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Compound of Interest

Compound Name: Bop-JF646

Cat. No.: B12364621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorogenic properties of Bop-
JF646, a powerful tool for studying integrin biology. Bop-JF646 is a fluorescent dual α9β1/

α4β1 integrin inhibitor that exhibits fluorescence only upon binding to its target, enabling no-

wash, live-cell imaging experiments. This document summarizes key quantitative data, details

experimental protocols for characterization, and visualizes the underlying mechanisms and

workflows.

Core Concepts: The Fluorogenic Mechanism of
Bop-JF646
Bop-JF646 is a conjugate of the integrin inhibitor BOP and the fluorophore Janelia Fluor 646

(JF646). The fluorogenicity of Bop-JF646 arises from the equilibrium between two states of the

JF646 dye: a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic

form. In aqueous solution, the equilibrium of the free, unbound Bop-JF646 favors the lactone

form. Upon binding to the hydrophobic environment of the integrin's ligand-binding pocket, the

equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in

fluorescence intensity. This "turn-on" mechanism is the basis for its utility in no-wash imaging,

as the unbound probe remains dark, minimizing background fluorescence.

Quantitative Data
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The photophysical properties of the core fluorophore, Janelia Fluor 646, provide a baseline for

understanding the potential of Bop-JF646. While specific quantitative data for the fluorescence

enhancement of Bop-JF646 upon binding to integrins is not readily available in the public

domain, the properties of the closely related JF646-HaloTag ligand system offer a strong

indication of its fluorogenic potential.

Property Value Reference

Excitation Maximum (λex) 646 nm [1][2]

Emission Maximum (λem) 664 nm [1][2]

Quantum Yield (Φ) 0.54 [1]

Extinction Coefficient (ε) 152,000 M⁻¹cm⁻¹

Lactone-Zwitterion Equilibrium

Constant (KL-Z)
0.0012

Reported Absorbance Increase

(JF646-HaloTag ligand)
21-fold upon binding

Note: The absorbance increase is for the JF646-HaloTag ligand system and serves as an

illustrative example of the fluorogenic potential of the JF646 core. The exact fluorescence

enhancement for Bop-JF646 upon binding to integrins may vary.

Experimental Protocols
Characterization of Fluorogenic Properties by
Spectrofluorometry
This protocol outlines the steps to quantify the fluorescence enhancement of Bop-JF646 upon

binding to purified integrins.

Materials:

Bop-JF646

Purified recombinant α9β1 or α4β1 integrin protein
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Phosphate-buffered saline (PBS), pH 7.4

Quartz cuvettes

Spectrofluorometer

UV-Vis spectrophotometer

Methodology:

Preparation of Stock Solutions:

Prepare a stock solution of Bop-JF646 in anhydrous DMSO.

Prepare a stock solution of the purified integrin protein in PBS.

Determine the precise concentration of the protein stock solution using a

spectrophotometer and the protein's extinction coefficient.

Measurement of Fluorescence of Unbound Bop-JF646:

Prepare a dilute solution of Bop-JF646 in PBS.

Record the absorbance spectrum using a UV-Vis spectrophotometer to ensure the

absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Record the fluorescence emission spectrum using a spectrofluorometer with an excitation

wavelength of 646 nm.

Measurement of Fluorescence of Bound Bop-JF646:

Prepare a solution of the purified integrin protein in PBS.

Add a molar excess of Bop-JF646 to the integrin solution to ensure saturation of binding

sites.

Incubate the mixture at room temperature for 30 minutes to allow for complete binding.
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Record the fluorescence emission spectrum under the same conditions as the unbound

probe.

Data Analysis:

Integrate the area under the emission spectra for both the unbound and bound Bop-
JF646.

Calculate the fluorescence enhancement factor by dividing the integrated fluorescence

intensity of the bound probe by that of the unbound probe.

No-Wash Live-Cell Imaging of Integrins
This protocol describes the use of Bop-JF646 for visualizing α9β1/α4β1 integrins in live cells

without washing steps.

Materials:

Cells expressing α9β1 or α4β1 integrins (e.g., K562 cells)

Bop-JF646

Cell culture medium

Confocal microscope equipped with a 640 nm or similar laser line and appropriate emission

filters.

Live-cell imaging chamber

Methodology:

Cell Preparation:

Plate cells in a live-cell imaging chamber and allow them to adhere overnight.

Labeling:

Prepare a working solution of Bop-JF646 in pre-warmed cell culture medium at a final

concentration of 1-10 µM.
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Add the Bop-JF646 solution directly to the cells in the imaging chamber.

Imaging:

Incubate the cells with Bop-JF646 at 37°C in a 5% CO₂ environment.

Immediately begin imaging using a confocal microscope. Excite the sample at ~640 nm

and collect the emission between 660-700 nm.

Acquire time-lapse images to observe the dynamics of integrin localization and trafficking.

Controls:

Image unlabeled cells to assess autofluorescence.

For competition experiments, pre-incubate cells with an unlabeled α9β1/α4β1 integrin

inhibitor before adding Bop-JF646 to confirm binding specificity.

Visualizations
Signaling Pathway of α9β1/α4β1 Integrins
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Caption: Simplified signaling pathway of α9β1/α4β1 integrins upon ligand binding.

Experimental Workflow for Fluorogenicity
Characterization
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Caption: Workflow for characterizing the fluorogenic properties of Bop-JF646.

Logical Relationship of Fluorogenic Mechanism
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Caption: Equilibrium shift underlying the fluorogenic mechanism of Bop-JF646.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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